molecular formula C16H17N3O3 B2947758 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1428364-18-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2947758
CAS RN: 1428364-18-4
M. Wt: 299.33
InChI Key: BLNZMPQJLXGVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a relatively new compound, having been synthesized for the first time in 2010, and has since gained attention for its unique properties and potential uses.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Applications

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the utility of specific functional groups in facilitating selective reactions for drug intermediates (Magadum & Yadav, 2018). This process highlights the relevance of acetamide derivatives in pharmaceutical synthesis, suggesting potential pathways for utilizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide in drug development.

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, pointing to the role of these compounds in developing novel antioxidants (Chkirate et al., 2019). The study demonstrates the potential of pyrazole-acetamide structures in forming coordination complexes with metal ions, which could be leveraged in material science and medicinal chemistry.

Pharmacological Evaluation

Computational and pharmacological evaluation of heterocyclic derivatives, including pyrazoles, for toxicity assessment, tumor inhibition, and antioxidant actions, underscores the versatility of these compounds in medical research (Faheem, 2018). Such studies pave the way for the development of new therapeutic agents based on acetamide and pyrazole moieties, suggesting a potential application for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide in drug discovery.

Corrosion Inhibition

Pyrazoline derivatives have been explored for their role in corrosion inhibition, indicating the application of such compounds in protecting metals against corrosion, which is critical in industrial applications (Lgaz et al., 2020). This research highlights the potential use of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide in developing corrosion inhibitors.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-7-2-3-8-15(14)22-12-5-4-9-17-16(20)13-19-11-6-10-18-19/h2-3,6-8,10-11H,9,12-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZMPQJLXGVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-pyrazol-1-yl)acetamide

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